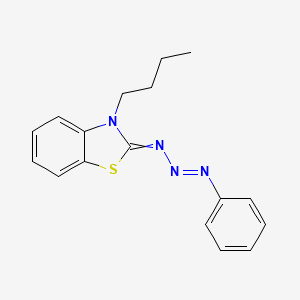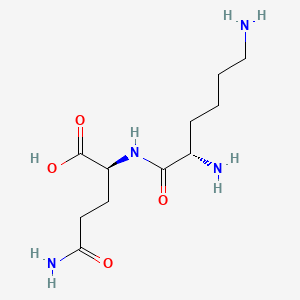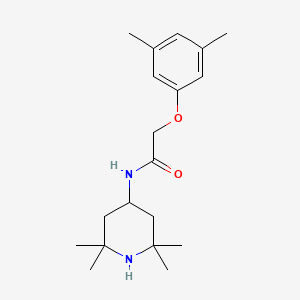
2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group substituted with dimethyl groups and a piperidine ring substituted with tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenating agent.
Formation of the Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting 2,2,6,6-tetramethylpiperidine with an appropriate acylating agent.
Coupling Reaction: The phenoxy and piperidine intermediates are then coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: can be compared with other phenoxyacetamide derivatives or piperidine-containing compounds.
Examples: 2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, 2-(3,5-dimethylphenoxy)-N-(4-methylpiperidin-4-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
797809-17-7 |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C19H30N2O2/c1-13-7-14(2)9-16(8-13)23-12-17(22)20-15-10-18(3,4)21-19(5,6)11-15/h7-9,15,21H,10-12H2,1-6H3,(H,20,22) |
Clave InChI |
OLRBAUZSJDFTTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


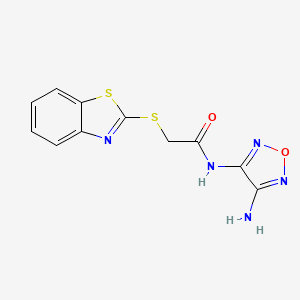

![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
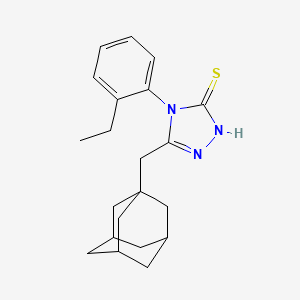
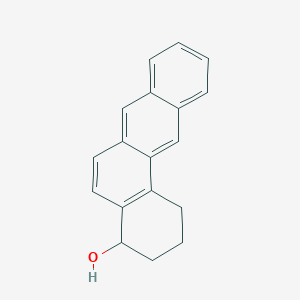

![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)

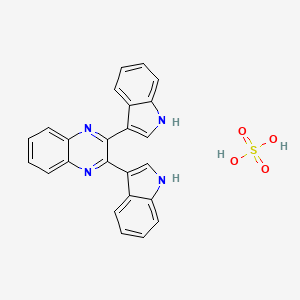
![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)

